molecular formula C5H12ClNO B153596 trans-2-Aminocyclopentanol hydrochloride CAS No. 31775-67-4

trans-2-Aminocyclopentanol hydrochloride

Cat. No.: B153596
CAS No.: 31775-67-4
M. Wt: 137.61 g/mol
InChI Key: ZFSXKSSWYSZPGQ-TYSVMGFPSA-N
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Description

trans-2-Aminocyclopentanol hydrochloride is an aminocyclanol. Its d,l-cis- and d,l-trans- forms have been synthesized. The trans-form of the product can be produced in large (multigram) scale via carbamate addition protocol. Cholinesterase inhibitory potential of cis-form of 2-aminocyclopentanol hydrochloride is higher (twofold) that of its trans-form.

Scientific Research Applications

Ligand and Pharmaceutical Precursor Syntheses Another study highlighted the synthesis of both enantiomers of cis- and trans-2-aminocyclopentanol. These compounds serve as valuable building blocks for various ligands and pharmaceuticals. The process involved stereospecific syntheses of racemic aminocycloalkanol precursors and lipase-catalyzed kinetic resolution, resulting in enantiopure (R,R)-amino acetates and (S,S)-amino alcohols (González‐Sabín et al., 2013).

Optical Activity and Ligand Applications A separate research effort focused on obtaining optically active trans‐2‐(N,N‐dialkylamino)cyclopentanols and their acetate derivatives with high chemical yields and enantiomeric excesses. The resultant compounds were utilized for the synthesis of vesamicol analogs and as ligands for enantioselective reactions (González‐Sabín et al., 2006).

Enzymatic Kinetic Resolution and Asymmetric Syntheses

Preparation of Cyclic trans-β-Amino Alcohols Enantioenriched cyclic β-amino alcohols, including trans-2-aminocyclopentanols, were prepared with high yields using Arthrobacter sp. Lipase/PLAP catalyzed kinetic resolution. The addition of toluene as a co-solvent improved the hydrolysis and enantioselectivity of the process (Rouf et al., 2011).

Enantioselective Synthesis of β-Amino Alcohols A robust transaminase from Mycobacterium vanbaalenii was employed for the synthesis of chiral β-amino alcohols, including trans-2-aminocyclopentanol, through kinetic resolution and asymmetric reductive amination. This approach demonstrated high enantiomeric excesses and conversions, proving the enzyme's robustness for preparing chiral β-amino alcohols (Zhang et al., 2019).

Photodimerization and Structural Analysis

Photodimerization in Aqueous Solution trans-2-Aminocyclopentanol hydrochloride formed a guest-host complex with cucurbit[7]uril (CB[7]), leading to a stereoselective [4+4] photodimerization reaction in aqueous solution. This process yielded exclusively the anti-trans isomer of a particular dimer, with the CB[7] cavity stabilizing the photodimer product (Wang et al., 2006).

Safety and Hazards

Trans-2-Aminocyclopentanol hydrochloride is classified as a non-combustible solid . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Mechanism of Action

Target of Action

The primary target of trans-2-Aminocyclopentanol hydrochloride is the cholinesterase enzyme . Cholinesterase plays a crucial role in nerve function, as it is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By targeting this enzyme, this compound can influence nerve signal transmission.

Mode of Action

This compound interacts with its target, the cholinesterase enzyme, by inhibiting its function . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. As a result, the transmission of nerve signals is enhanced.

Biochemical Pathways

The action of this compound primarily affects the cholinergic pathway. This pathway involves the transmission of nerve signals using acetylcholine as a neurotransmitter. By inhibiting cholinesterase, this compound disrupts the normal function of this pathway, leading to increased nerve signal transmission .

Result of Action

The inhibition of cholinesterase by this compound leads to an increase in acetylcholine concentration. This increase enhances the transmission of nerve signals, which can have various effects at the molecular and cellular levels, depending on the specific nerves involved .

Properties

IUPAC Name

(1R,2R)-2-aminocyclopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSXKSSWYSZPGQ-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68327-11-7
Record name (1R,2R)-2-aminocyclopentan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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